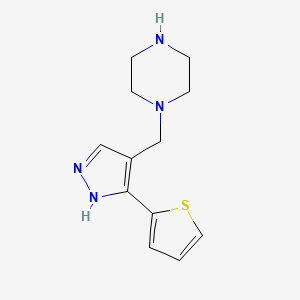

1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

CAS No.: 1530973-15-9

Cat. No.: VC3095368

Molecular Formula: C12H16N4S

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1530973-15-9 |

|---|---|

| Molecular Formula | C12H16N4S |

| Molecular Weight | 248.35 g/mol |

| IUPAC Name | 1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine |

| Standard InChI | InChI=1S/C12H16N4S/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) |

| Standard InChI Key | DRFFGJLULKEOGI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3 |

| Canonical SMILES | C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3 |

Introduction

Chemical Identity and Properties

| Property | Value |

|---|---|

| CAS No. | 1530973-15-9 |

| IUPAC Name | 1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine |

| Molecular Formula | C₁₂H₁₆N₄S |

| Molecular Weight | 248.35 g/mol |

| Standard InChI | InChI=1S/C12H16N4S/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) |

| Standard InChIKey | DRFFGJLULKEOGI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3 |

| Canonical SMILES | C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3 |

| PubChem Compound ID | 82511716 |

The compound features three distinct heterocyclic components: a pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms), a thiophene ring (a five-membered ring containing a sulfur atom), and a piperazine ring (a six-membered ring containing two nitrogen atoms in positions 1 and 4). This structural configuration contributes to its unique chemical properties and potential biological activities.

Structural Characteristics

The molecular structure of 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine exhibits several key features:

-

A central pyrazole ring substituted at positions 3 and 4

-

A thiophene ring attached to the 3-position of the pyrazole

-

A methylene bridge connecting the pyrazole's 4-position to the piperazine ring

-

A piperazine ring with one free secondary amine group

These structural elements create a molecule with multiple potential hydrogen bonding sites, a moderate degree of lipophilicity, and several points for potential biological interactions. The presence of both basic nitrogen atoms in the piperazine ring and acidic NH in the pyrazole core provides amphoteric properties to the molecule.

Analytical Characterization

Spectroscopic Analysis

The identification and characterization of 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine and related compounds typically employ various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For related compounds, ¹H NMR spectroscopy reveals characteristic signals for the pyrazole proton, thiophene protons, piperazine protons, and the methylene bridge . ¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

Mass Spectrometry: Mass spectral analysis is crucial for confirming the molecular formula and structure of the compound, with the molecular ion peak expected at m/z 248.35 for this compound.

-

Infrared Spectroscopy: IR spectroscopy can identify functional groups, particularly the N-H stretching vibrations of the pyrazole and piperazine rings.

X-ray Crystallography

X-ray crystallography studies of related compounds have provided valuable insights into the three-dimensional structure and packing arrangements of pyrazole-containing molecules . Such studies reveal important information about bond lengths, angles, and intermolecular interactions that influence the biological activity and physical properties of these compounds.

Current Research Status and Applications

Research Findings

-

Drug Discovery: The compound belongs to a class of molecules actively investigated for developing new antimicrobial, anti-inflammatory, and anticancer agents .

-

Chemical Synthesis: As a versatile building block, this compound and related structures are valuable in the synthesis of more complex molecules with potential biological activities.

-

Structure-Activity Relationship Studies: Such compounds serve as important models for understanding how structural modifications affect biological activity, contributing to rational drug design efforts .

Challenges and Future Directions

Several challenges and opportunities exist in the research of compounds like 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine:

-

Optimization of Synthetic Methods: Developing more efficient and environmentally friendly synthetic routes remains a focus area for researchers working with heterocyclic compounds .

-

Expanded Biological Screening: Comprehensive testing against a wider range of biological targets could reveal novel applications for this and related compounds .

-

Computational Studies: Molecular docking and density functional theory (DFT) calculations could provide insights into the binding mechanisms and electronic properties of the compound, guiding future structural modifications .

-

Formulation Challenges: Addressing solubility, stability, and bioavailability issues is essential for advancing such compounds toward potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume